![molecular formula C15H21NO6 B3046272 (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid CAS No. 1217648-00-4](/img/structure/B3046272.png)
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the type of compound it is. For example, it could be an ester, an amide, or a specific type of amino acid .
Synthesis Analysis
The synthesis of a compound refers to the chemical reaction used to produce it. This often involves multiple steps, each with its own reactants, products, and conditions .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using various techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined through various experimental techniques .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R,3R)-2-hydroxy-3-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6/c1-15(2,3)22-14(20)16-11(12(17)13(18)19)9-5-7-10(21-4)8-6-9/h5-8,11-12,17H,1-4H3,(H,16,20)(H,18,19)/t11-,12-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWXPRLVCZWIQM-VXGBXAGGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)OC)C(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)OC)[C@H](C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654614 | |
Record name | (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-3-(4-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1217648-00-4 | |
Record name | (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-3-(4-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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